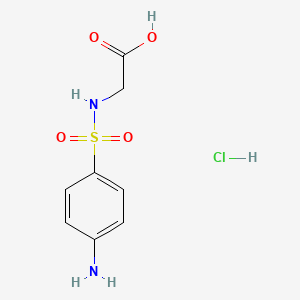

![molecular formula C21H17N3O2 B6508834 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide CAS No. 891123-37-8](/img/structure/B6508834.png)

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide” is a complex organic molecule that contains several functional groups. It includes a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a naphthalene and a carboxamide group.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,3,4-oxadiazole ring, the naphthalene ring, and the carboxamide group. The 1,3,4-oxadiazole ring is a planar, aromatic ring, which contributes to the overall stability of the molecule . The naphthalene ring is also aromatic and planar, and the carboxamide group can participate in hydrogen bonding, which could influence its interactions with other molecules.Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The 1,3,4-oxadiazole ring is relatively stable due to its aromaticity, but it can participate in electrophilic substitution reactions . The carboxamide group could be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings would likely make it relatively non-polar and insoluble in water, while the carboxamide group could enhance its solubility in polar solvents .Mechanism of Action

The exact mechanism of action of N-[5-DMPO-2-yl]NPC is not yet fully understood. However, it is believed that the compound acts by modulating the activity of certain enzymes and ion channels, as well as by modulating the expression of certain genes.

Biochemical and Physiological Effects

N-[5-DMPO-2-yl]NPC has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have antifungal activity. In addition, N-[5-DMPO-2-yl]NPC has been found to have neuroprotective effects, and it has been found to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The advantages of using N-[5-DMPO-2-yl]NPC in laboratory experiments include its low cost, its availability, and its wide range of biological activities. The main limitation of using N-[5-DMPO-2-yl]NPC in laboratory experiments is that the exact mechanism of action is still not fully understood.

Future Directions

Future research on N-[5-DMPO-2-yl]NPC could focus on further elucidating its mechanism of action and exploring its potential therapeutic use. Additionally, further research could be done to explore the potential of N-[5-DMPO-2-yl]NPC in the treatment of other diseases, such as diabetes and obesity. Finally, further research could be done to explore the potential of N-[5-DMPO-2-yl]NPC as an adjuvant in the treatment of cancer.

Synthesis Methods

N-[5-DMPO-2-yl]NPC is synthesized using a two-step process. The first step is the synthesis of the oxadiazole ring from 2,5-dimethylphenyl isothiocyanate and 5-bromo-1,3,4-oxadiazole. The second step is the condensation of the oxadiazole ring with naphthalene-1-carboxamide to form the N-[5-DMPO-2-yl]NPC.

Scientific Research Applications

N-[5-DMPO-2-yl]NPC has been studied extensively in a range of scientific research applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. In addition, N-[5-DMPO-2-yl]NPC has been found to have antifungal activity, and it has been studied for its potential use in the treatment of fungal infections.

properties

IUPAC Name |

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3O2/c1-13-10-11-14(2)18(12-13)20-23-24-21(26-20)22-19(25)17-9-5-7-15-6-3-4-8-16(15)17/h3-12H,1-2H3,(H,22,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHEYDAUAOGOBCR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-tert-butyl-4-{1-[2-(3,5-dimethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one](/img/structure/B6508755.png)

![N-(4-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508759.png)

![N-[4-(diethylamino)but-2-yn-1-yl]benzenesulfonamide](/img/structure/B6508779.png)

![3-(3-methoxyphenyl)-2-sulfanylidene-1H,2H,3H,4H,5H-pyrimido[5,4-b]indol-4-one](/img/structure/B6508789.png)

![1-(2,3-dimethylphenyl)-5-ethyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6508792.png)

![N-(4-acetylphenyl)-2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B6508802.png)

![2-[1-(2,3-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetonitrile](/img/structure/B6508804.png)

![N-{3-cyano-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridin-2-yl}-2,3-dimethoxybenzamide](/img/structure/B6508814.png)

![2,2-dimethyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6508821.png)

![5-chloro-N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B6508823.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6508830.png)

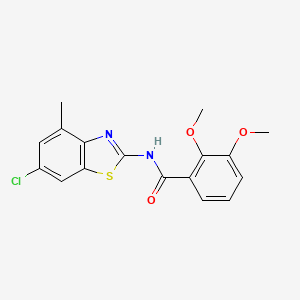

![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B6508837.png)